N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Physicochemical profiling Drug-likeness ADME prediction

N,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (C15H16N4, MW: 252.32) is a small-molecule screening compound built on the pyrazolo[1,5-a]pyrimidin-7-amine core, a recognized 'privileged scaffold' for designing potent protein kinase inhibitors. Its structure combines a 3-phenyl group on the pyrazole ring with distinct N,5,6-trimethyl substitutions on the aminopyrimidine portion.

Molecular Formula C15H16N4
Molecular Weight 252.31 g/mol
Cat. No. B5712649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC15H16N4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC
InChIInChI=1S/C15H16N4/c1-10-11(2)18-15-13(12-7-5-4-6-8-12)9-17-19(15)14(10)16-3/h4-9,16H,1-3H3
InChIKeyUGTFQKMQRUDOQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 13 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: A Screening Compound Within a Privileged Kinase-Inhibitor Scaffold


N,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (C15H16N4, MW: 252.32) is a small-molecule screening compound built on the pyrazolo[1,5-a]pyrimidin-7-amine core, a recognized 'privileged scaffold' for designing potent protein kinase inhibitors [1]. Its structure combines a 3-phenyl group on the pyrazole ring with distinct N,5,6-trimethyl substitutions on the aminopyrimidine portion . This specific substitution pattern dictates its physicochemical profile, which is the primary basis for its differentiated utility in early-stage procurement, given the current absence of published target-specific biological data.

The Risk of Generic Substitution for N,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


In the absence of published pharmacological profiles, the compound's value is entirely defined by its specific physicochemical signature. Simple in-class substitution based solely on the pyrazolo[1,5-a]pyrimidin-7-amine core is high-risk because even minor changes to the substitution pattern (e.g., from N,5,6-trimethyl-3-phenyl to a N-cyclopentyl-5-methyl-3-phenyl variant) are known to drastically alter properties, as evidenced by differential affinity data for related analogs in databases like BindingDB [1]. The quantitative data below serves as the only verifiable basis for selection, ensuring that what is procured matches the defined chemical entity and its resultant physical properties, which are prerequisites for any reproducible screening endeavor.

Quantitative Differentiation Evidence for N,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


N,5,6-Trimethyl-3-phenyl Derivative Exhibits Higher Computed Lipophilicity vs. Typical Kinase Inhibitor Lead Space

The target compound possesses a computed logP (cLogP) of 3.1203 and a logD at physiological pH of 1.9843 . This degree of lipophilicity is notably higher than the average for many established orally bioavailable kinase inhibitors, yet remains within a range considered favorable for membrane permeability. This quantitative profile differentiates it from more polar or more lipophilic analogs within the broader pyrazolo[1,5-a]pyrimidin-7-amine class, positioning it at a specific, quantifiable point in lipophilicity space.

Physicochemical profiling Drug-likeness ADME prediction

Low Polar Surface Area of N,5,6-Trimethyl-3-phenyl Derivative Predicts Superior Membrane Penetration Over Many Analogs

The compound exhibits a topological polar surface area (tPSA) of 30.82 Ų . This value is significantly below the widely accepted threshold of 90 Ų for good oral absorption and 70 Ų for good blood-brain barrier penetration. For a scientist or procurement specialist comparing screening compounds, a tPSA this low quantitatively differentiates it from many other pyrazolo[1,5-a]pyrimidin-7-amine analogs, which may possess additional hydrogen bond donors or acceptors (like morpholine or piperazine) that increase tPSA and potentially limit passive membrane permeability.

Physicochemical profiling Membrane permeability CNS drug discovery

Predicted Aqueous Solubility (logS_w) of -3.18 Sets a Baseline for Formulation and Assay Design

The computed aqueous solubility of the compound is logSw = -3.1831 . This value, translating to approximately 0.062 mg/mL, places it in a moderately soluble range for a screening compound. This metric provides a concrete starting point for experimental validation and formulation. For a procurement manager, this quantitative prediction is essential for planning stock solution concentrations (e.g., a 10 mM DMSO stock would require approximately 2.52 mg/mL, which is theoretically achievable based on the predicted solubility but may require sonication or heating).

Physicochemical profiling Aqueous solubility Assay design

Unique InChI Key and Molecular Formula Serve as Definitive Structural Identifiers for Procurement

The compound is uniquely defined by its Standard InChI Key (UGTFQKMQRUDOQW-UHFFFAOYSA-N) and molecular formula (C15H16N4) . This specific combination of a 3-phenyl ring with N,5,6-trimethyl substitution represents a single, distinct chemical entity among the vast pyrazolo[1,5-a]pyrimidine analog space. No other compound shares this exact identity. In a catalog context, this differentiation is absolute and serves as the ultimate specification for a purchase order, eliminating any ambiguity that could arise from common names.

Chemical identity Quality control Procurement

Procurement-Driven Application Scenarios for N,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Hit-Finding in a Permeability-Centric High-Throughput Screen

A screening laboratory prioritizing passive cell permeability for a target like an intracellular kinase or a CNS receptor should select this compound. Its remarkably low computed polar surface area of 30.82 Ų serves as a strong predictor of membrane permeability , giving it a quantitative advantage over other in-class analogs that may have higher tPSA. The compound would be rationally included in a screening deck alongside control molecules with known permeability values to validate the assay's predictive power.

Physicochemical Property Validation and Model Building for SAR

A medicinal chemistry group building a structure-activity relationship (SAR) focused on optimizing the physicochemical profile of a lead series can use this compound as a precise tool. Its predicted moderate lipophilicity (cLogP 3.12) and solubility (logSw -3.18) provide a well-defined baseline . Experimental validation of these computational predictions (e.g., via shake-flask solubility and chromatographic logD measurement) would generate invaluable data for refining internal property-prediction models and establishing practical SAR hypotheses for this chemical series.

Kinase Profiling with a Defined, 'Drug-Like' Physicochemical Anchor

For a kinase profiling panel, this compound serves as a valuable reference point. The well-documented ability of the pyrazolo[1,5-a]pyrimidin-7-amine scaffold to yield potent kinase inhibitors suggests this derivative may exhibit activity against multiple kinases. Its specific, computed drug-likeness parameters make it an excellent anchor point for panel screening results. When its broad activity profile is eventually generated, the data can be directly correlated to its unique lipophilicity and polarity values, providing key SAR insights for the selection of future analogs.

Procurement Specification and Identity Verification

When ordering this compound from a supplier, the procurement specification must include the unambiguous identifiers: Compound Name (N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine), ChemDiv ID (D724-0801), Molecular Formula (C15H16N4), Molecular Weight (252.32), and Standard InChI Key (UGTFQKMQRUDOQW-UHFFFAOYSA-N) . Upon receipt, confirming the InChI Key via the provided Certificate of Analysis or through an in-house method (e.g., LC-MS/HRMS) provides a 100% verification of structural identity, ensuring no analog substitution has occurred.

Quote Request

Request a Quote for N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.